![molecular formula C6H11NO B13477383 1-Oxa-5-azaspiro[2.5]octane CAS No. 185-74-0](/img/structure/B13477383.png)
1-Oxa-5-azaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-5-azaspiro[25]octane is a heterocyclic compound that features a spirocyclic structure, which means it has two rings sharing a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-5-azaspiro[2.5]octane typically involves the annulation of cyclopentane or four-membered rings. One common method involves the reaction of cyclohexanone with ammonia and sodium hypochlorite . This reaction is highly exothermic and requires precise control of reaction conditions to ensure safety and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using continuous-flow synthesis in a microreaction system. This method allows for better control over reaction conditions, leading to higher yields and safer production processes .
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxa-5-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product and include temperature control, solvent choice, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Oxa-5-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Wirkmechanismus
The mechanism of action of 1-Oxa-5-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. Its spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies on its molecular targets and pathways are still ongoing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-6-azaspiro[2.5]octane: Similar in structure but with different reactivity and applications.
2-Azaspiro[3.4]octane: Another spirocyclic compound with distinct synthetic routes and uses.
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity and unique biological properties.
Uniqueness
1-Oxa-5-azaspiro[2.5]octane stands out due to its specific ring structure and the versatility it offers in synthetic chemistry.
Eigenschaften
CAS-Nummer |
185-74-0 |
|---|---|
Molekularformel |
C6H11NO |
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
1-oxa-7-azaspiro[2.5]octane |
InChI |
InChI=1S/C6H11NO/c1-2-6(5-8-6)4-7-3-1/h7H,1-5H2 |
InChI-Schlüssel |
MILAKLKXTOPEMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CNC1)CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


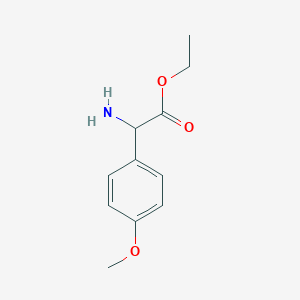
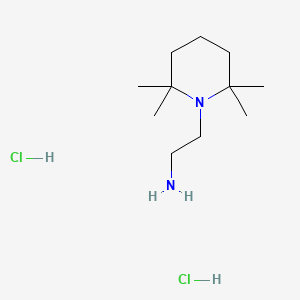
![3-[(4-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13477312.png)
![2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B13477323.png)
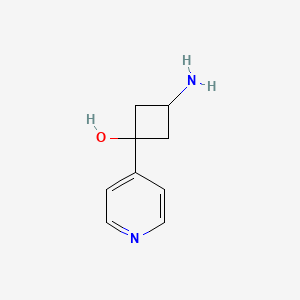
![tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate](/img/structure/B13477329.png)
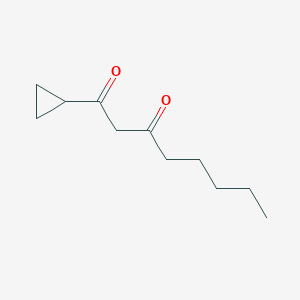
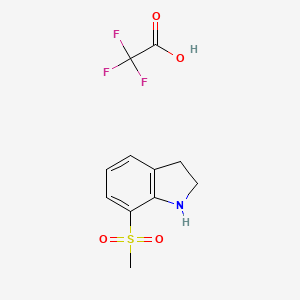
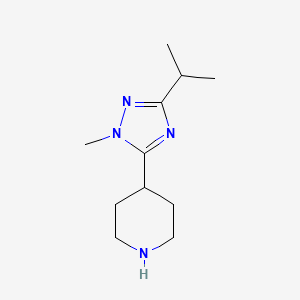
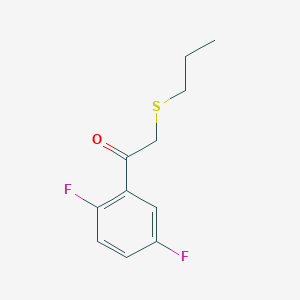
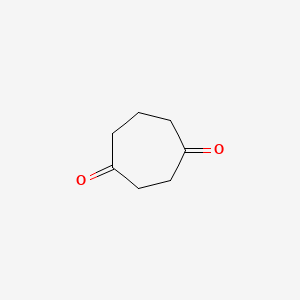
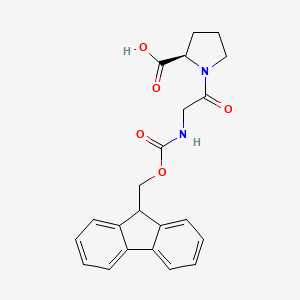
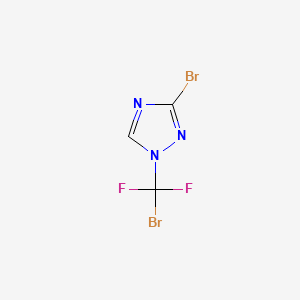
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamidehydrochloride](/img/structure/B13477379.png)
